molecular formula C10H20N2O B11743409 (1r,4r)-4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide

(1r,4r)-4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide

Cat. No.: B11743409
M. Wt: 184.28 g/mol
InChI Key: OBQMAZUGHIBDEZ-UHFFFAOYSA-N
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Description

(1r,4r)-4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Aminomethyl Group:

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with dimethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to other functional groups.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(1r,4r)-4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1r,4r)-4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide: shares similarities with other cyclohexane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide

InChI

InChI=1S/C10H20N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h8-9H,3-7,11H2,1-2H3

InChI Key

OBQMAZUGHIBDEZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCC(CC1)CN

Origin of Product

United States

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